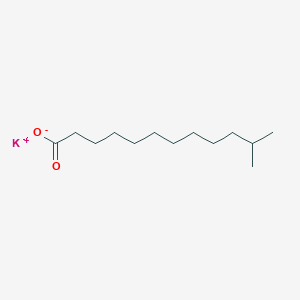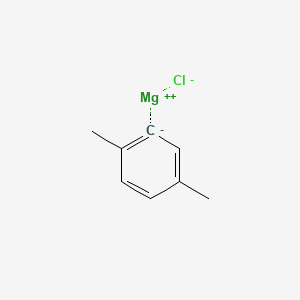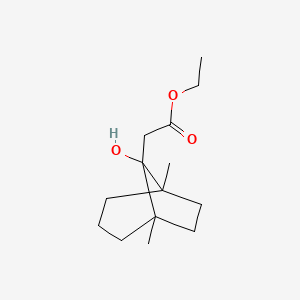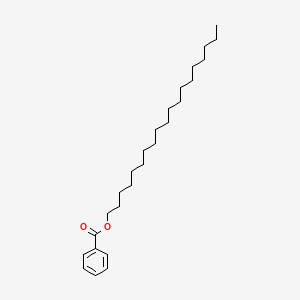
Nonadecane benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonadecane benzoate is an ester compound formed from nonadecane and benzoic acid. It is a long-chain alkane ester, which is often used in various industrial applications due to its unique chemical properties. This compound is known for its stability and hydrophobic nature, making it useful in a variety of fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nonadecane benzoate can be synthesized through the esterification reaction between nonadecane and benzoic acid. The reaction typically involves heating nonadecane with benzoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, which drives the equilibrium towards the formation of the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors where nonadecane and benzoic acid are continuously fed into the reactor along with the catalyst. The reaction mixture is then heated to the desired temperature, and the ester product is continuously removed from the reactor to maximize yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Nonadecane benzoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into nonadecane and benzoic acid.
Oxidation: this compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert this compound into alcohols and other reduced forms.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Nonadecane and benzoic acid.
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Applications De Recherche Scientifique
Nonadecane benzoate has several scientific research applications:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential use in biological systems due to its hydrophobic nature.
Medicine: Explored for its potential use in drug delivery systems due to its stability and ability to form hydrophobic interactions.
Industry: Utilized in the production of lubricants, plasticizers, and other industrial products due to its chemical stability and hydrophobic properties.
Mécanisme D'action
The mechanism of action of nonadecane benzoate involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a substrate for esterification and hydrolysis reactions. In biological systems, its hydrophobic nature allows it to interact with lipid membranes and other hydrophobic molecules, potentially affecting membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
Nonadecane benzoate can be compared with other long-chain alkane esters such as:
- Octadecane benzoate
- Eicosane benzoate
- Hexadecane benzoate
Uniqueness
This compound is unique due to its specific chain length and the properties imparted by the benzoate group. Its stability and hydrophobic nature make it particularly useful in applications where long-chain esters are required.
Similar Compounds
- Octadecane benzoate : Similar in structure but with a shorter alkane chain.
- Eicosane benzoate : Similar in structure but with a longer alkane chain.
- Hexadecane benzoate : Similar in structure but with a shorter alkane chain.
Propriétés
Numéro CAS |
103048-57-3 |
|---|---|
Formule moléculaire |
C26H44O2 |
Poids moléculaire |
388.6 g/mol |
Nom IUPAC |
nonadecyl benzoate |
InChI |
InChI=1S/C26H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-24-28-26(27)25-22-19-18-20-23-25/h18-20,22-23H,2-17,21,24H2,1H3 |
Clé InChI |
UFFZSCVAOGUEKB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



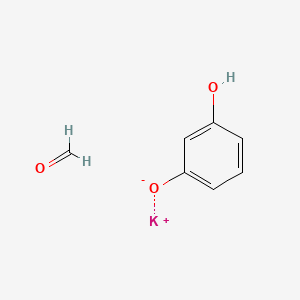

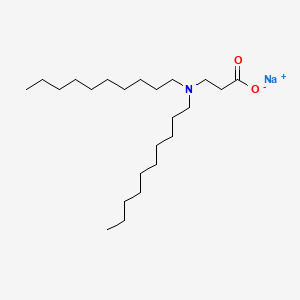
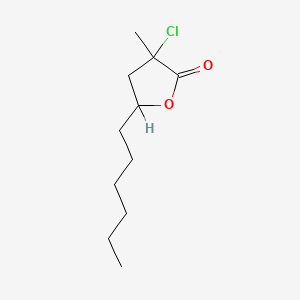


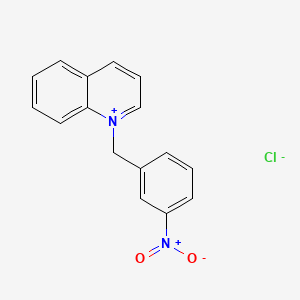
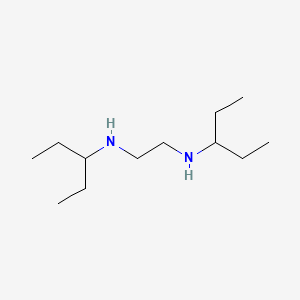

![2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-one](/img/structure/B12668012.png)
